IL-17 modulator 5
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Overview
Description
IL-17 modulator 5 is a small molecule inhibitor designed to modulate the activity of interleukin-17, a proinflammatory cytokine. Interleukin-17 plays a crucial role in the human immune response, particularly in the context of autoimmune diseases such as psoriasis and rheumatoid arthritis. By inhibiting the interaction between interleukin-17 and its receptors, this compound aims to reduce inflammation and provide therapeutic benefits for patients suffering from these conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of IL-17 modulator 5 involves multiple steps, starting with the preparation of key intermediates. One common route includes the use of difluorocyclohexyl derivatives, which are synthesized through a series of reactions involving halogenation, nucleophilic substitution, and cyclization . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: IL-17 modulator 5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, commonly using reagents like halides or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, organometallic compounds, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
IL-17 modulator 5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationships of interleukin-17 inhibitors and to develop new synthetic methodologies.
Biology: Employed in research to understand the role of interleukin-17 in immune response and inflammation.
Medicine: Investigated for its therapeutic potential in treating autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and standardization processes
Mechanism of Action
IL-17 modulator 5 exerts its effects by binding to the interleukin-17 receptor, thereby preventing the interaction between interleukin-17 and its receptor. This inhibition reduces the downstream signaling pathways that lead to inflammation. The molecular targets involved include the interleukin-17 receptor and associated signaling proteins such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs) .
Comparison with Similar Compounds
Difluorocyclohexyl Derivatives: These compounds share structural similarities with IL-17 modulator 5 and are also used as interleukin-17 inhibitors.
Imidazotriazine Derivatives: Another class of interleukin-17 modulators with distinct chemical structures but similar biological activity.
This compound stands out due to its unique mechanism of action and its potential for therapeutic applications in autoimmune diseases.
Properties
Molecular Formula |
C28H23F6N9O2 |
---|---|
Molecular Weight |
631.5 g/mol |
IUPAC Name |
N-[(S)-[5-[(1S)-1-(6-cyano-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-3,3,3-trifluoropropyl]-4-fluoro-1H-benzimidazol-2-yl]-(4,4-difluorocyclohexyl)methyl]-4-methyl-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C28H23F6N9O2/c1-13-21(42-45-41-13)26(44)38-22(15-6-8-27(30,31)9-7-15)24-36-18-4-3-16(20(29)23(18)37-24)17(10-28(32,33)34)25-40-39-19-5-2-14(11-35)12-43(19)25/h2-5,12,15,17,22H,6-10H2,1H3,(H,36,37)(H,38,44)/t17-,22-/m0/s1 |
InChI Key |
OXISIPGDBSNEQE-JTSKRJEESA-N |
Isomeric SMILES |
CC1=NON=C1C(=O)N[C@@H](C2CCC(CC2)(F)F)C3=NC4=C(N3)C=CC(=C4F)[C@H](CC(F)(F)F)C5=NN=C6N5C=C(C=C6)C#N |
Canonical SMILES |
CC1=NON=C1C(=O)NC(C2CCC(CC2)(F)F)C3=NC4=C(N3)C=CC(=C4F)C(CC(F)(F)F)C5=NN=C6N5C=C(C=C6)C#N |
Origin of Product |
United States |
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